2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone
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Overview
Description
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone is a complex organic compound with the molecular formula C14H13ClN2OS. This compound features a unique bicyclic structure combined with an indole moiety, making it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Indole Moiety: The indole moiety can be introduced via a Friedel-Crafts acylation reaction, where the bicyclic core reacts with 5-chloroindole in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Coupling: The final step involves coupling the indole derivative with the bicyclic core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the bicyclic core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used to study enzyme interactions and receptor binding, providing insights into biochemical pathways.
Medicine
Medically, derivatives of this compound are investigated for their potential therapeutic properties. The indole structure is known for its pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bicyclic core may enhance the compound’s stability and binding affinity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-thia-5-azabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in the substituents attached to the core.
Indole derivatives: Compounds like 5-chloroindole and its analogs share the indole moiety but lack the bicyclic structure.
Uniqueness
The uniqueness of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone lies in its combination of a bicyclic core with an indole moiety. This dual structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-9-1-2-12-8(3-9)4-13(16-12)14(18)17-6-11-5-10(17)7-19-11/h1-4,10-11,16H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEWAHQYYCVWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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